molecular formula C5H6F2N2 B14292138 1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene CAS No. 112762-85-3

1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene

Katalognummer: B14292138
CAS-Nummer: 112762-85-3
Molekulargewicht: 132.11 g/mol
InChI-Schlüssel: USDXEPHQRAODAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoro-5,6-diazaspiro[24]hept-5-ene is an organic compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to a diazine ring

Vorbereitungsmethoden

The synthesis of 1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene typically involves the reaction of 2,2-difluorocyclopropane with diazoalkanes. This reaction yields a mixture of regioisomers, including the desired this compound . The reaction conditions often require careful control of temperature and the use of specific catalysts to achieve high yields and selectivity.

Analyse Chemischer Reaktionen

1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene undergoes various chemical reactions, including:

Common reagents used in these reactions include diazoalkanes, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The spiro structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene can be compared with other spiro compounds, such as:

    1,1-Difluoro-5-azaspiro[2.4]heptane: Similar in structure but lacks the diazine ring, which affects its reactivity and applications.

    7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one:

The uniqueness of this compound lies in its combination of fluorine atoms and the spiro diazine structure, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

112762-85-3

Molekularformel

C5H6F2N2

Molekulargewicht

132.11 g/mol

IUPAC-Name

2,2-difluoro-5,6-diazaspiro[2.4]hept-5-ene

InChI

InChI=1S/C5H6F2N2/c6-5(7)1-4(5)2-8-9-3-4/h1-3H2

InChI-Schlüssel

USDXEPHQRAODAJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2(C1(F)F)CN=NC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.